(3S)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine
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Overview
Description
(3S)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine is a chemical compound that belongs to the class of benzo[b]furan derivatives This compound is characterized by the presence of a methylthio group at the 7th position and an amine group at the 3rd position of the dihydrobenzo[b]furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine typically involves the following steps:
Formation of the Benzo[b]furan Ring: The benzo[b]furan ring can be synthesized through various methods, including the cyclization of appropriate precursors. One common method involves the cyclization of 2-hydroxybenzaldehyde derivatives with suitable reagents.
Introduction of the Methylthio Group: The methylthio group can be introduced through nucleophilic substitution reactions. For example, a thiol compound can react with a suitable leaving group on the benzo[b]furan ring to form the methylthio derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The methylthio group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
(3S)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzoic Acid: A compound with similar structural features but different functional groups.
3-Acetoxy-2-Methylbenzoic Acid: Another related compound with different substituents.
Benzothiazole Derivatives: Compounds with a similar benzo-fused ring system but different heteroatoms and functional groups.
Uniqueness
(3S)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to the specific combination of the methylthio and amine groups on the benzo[b]furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H11NOS |
---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
(3S)-7-methylsulfanyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H11NOS/c1-12-8-4-2-3-6-7(10)5-11-9(6)8/h2-4,7H,5,10H2,1H3/t7-/m1/s1 |
InChI Key |
VNSHMLSHHOLKQV-SSDOTTSWSA-N |
Isomeric SMILES |
CSC1=CC=CC2=C1OC[C@H]2N |
Canonical SMILES |
CSC1=CC=CC2=C1OCC2N |
Origin of Product |
United States |
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